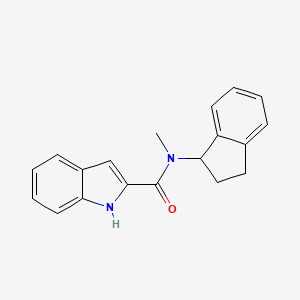
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide, also known as GW 501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
Mechanism of Action
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. When activated, PPARδ increases the uptake and utilization of fatty acids, leading to increased energy production and improved endurance. It also stimulates the production of enzymes involved in mitochondrial biogenesis and oxidative metabolism, which enhances the capacity of muscle cells to produce energy.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a range of biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced mitochondrial function. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in the proportion of slow-twitch muscle fibers, which are more resistant to fatigue.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 in lab experiments is its ability to enhance endurance and performance, which can be useful in studies involving exercise physiology and metabolism. However, one limitation is that it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Another area of research is its anti-cancer properties and its potential use in cancer treatment. Additionally, further studies are needed to investigate the long-term effects of this compound 501516 on health and performance, as well as its safety and efficacy in humans.
Synthesis Methods
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 is a selective modulator of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in 1992 by GlaxoSmithKline (GSK) using a combination of organic chemistry techniques, including palladium-catalyzed coupling reactions and reductive amination. The synthesis of this compound 501516 involves the reaction of 2,3-dihydro-1H-inden-1-amine with methyl isocyanate, followed by the reaction of the resulting intermediate with 2-(4-(2-(2-methyl-4-(trifluoromethyl)phenyl)-5-methyl-1H-imidazol-4-yl)phenoxy)acetic acid.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, including obesity, diabetes, and dyslipidemia. It has also been investigated for its cardiovascular benefits, such as reducing inflammation, improving lipid metabolism, and preventing atherosclerosis. In addition, this compound 501516 has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-21(18-11-10-13-6-2-4-8-15(13)18)19(22)17-12-14-7-3-5-9-16(14)20-17/h2-9,12,18,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYJRUSMZWOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

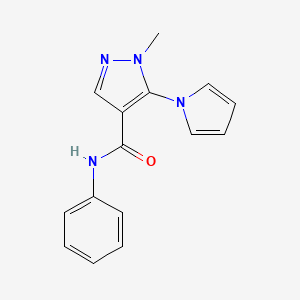
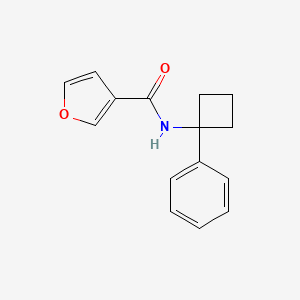
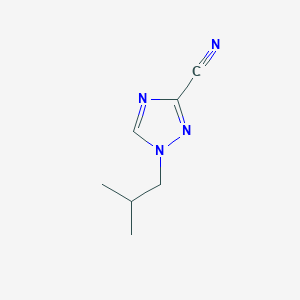
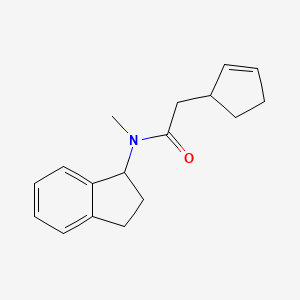
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
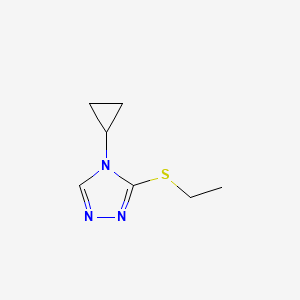


![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
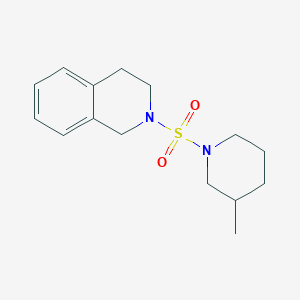
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)